

Solubility and stability of 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Heptyn-1-ol**

Cat. No.: **B114416**

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **6-Heptyn-1-ol**

Introduction

6-Heptyn-1-ol (CAS No. 63478-76-2) is an organic compound classified as an alkynol, containing both a terminal alkyne and a primary alcohol functional group.^[1] Its bifunctional nature makes it a versatile intermediate and reagent in organic synthesis, particularly in the preparation of various cyclic compounds.^{[2][3]} It is also utilized as a building block for more complex molecules in the pharmaceutical and chemical industries, including the synthesis of antibiotics, antiviral agents, surfactants, and polymers.^{[1][4]} This document provides a comprehensive overview of the solubility and stability of **6-Heptyn-1-ol**, presenting key data, experimental protocols, and workflows relevant to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

6-Heptyn-1-ol is a colorless to pale yellow liquid at room temperature with a faint, slightly pungent odor.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **6-Heptyn-1-ol**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₂ O	[2][3][5]
Molecular Weight	112.17 g/mol	[2][6]
Appearance	Colorless to Light orange to Yellow clear liquid/oil	[1][7]
Boiling Point	174.3 ± 23.0 °C at 760 mmHg	[3][5]
Melting Point	-20.62°C (estimate)	[3][7]
Density	0.9 ± 0.1 g/cm ³	[5]
Flash Point	92.8 ± 14.9 °C	[3][5]
Vapor Pressure	0.4 ± 0.7 mmHg at 25°C	[5]
Refractive Index	1.452	[3][5]
pKa	15.14 ± 0.10 (Predicted)	[1][3]
LogP	1.12 - 1.17	[3][5]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]

Solubility Profile

6-Heptyn-1-ol exhibits varied solubility in different solvents, a critical factor for its application in synthesis and formulation. The compound's solubility is largely dictated by its dual functional groups: the polar hydroxyl group, which allows for hydrogen bonding, and the nonpolar seven-carbon chain.

Table 2: Solubility of **6-Heptyn-1-ol** in Various Solvents

Solvent	Solubility	Reference(s)
Water	Slightly soluble / Sparingly soluble	[1][2][7]
Chloroform	Soluble	[2][3][7]
Dichloromethane	Soluble	[1][2][3]
Methanol	Soluble	[2][3][7]
Ethanol	Readily dissolves	[1]
Ether	Readily dissolves	[1]

Stability and Storage

The stability of **6-Heptyn-1-ol** is a critical consideration for its handling, storage, and use in experimental settings.

- General Stability: The product is considered stable under recommended storage conditions. [8] Hazardous polymerization is not expected to occur.[8]
- Sensitivity: **6-Heptyn-1-ol** is reported to be sensitive to air and heat.[4] Exposure to higher temperatures or oxygen can lead to decomposition.[4]
- Recommended Storage: For long-term storage, it is recommended to keep the compound in a tightly closed container in a cool, dry place.[2] The optimal storage temperature is under -20°C in a freezer, under an inert atmosphere (such as nitrogen or argon).[3][7]
- Incompatible Materials: It should be stored away from oxidizing agents.[2]
- Hazards: The compound is classified as a flammable or combustible liquid and vapor.[6][7] It may cause skin and serious eye irritation, as well as respiratory irritation.[6]

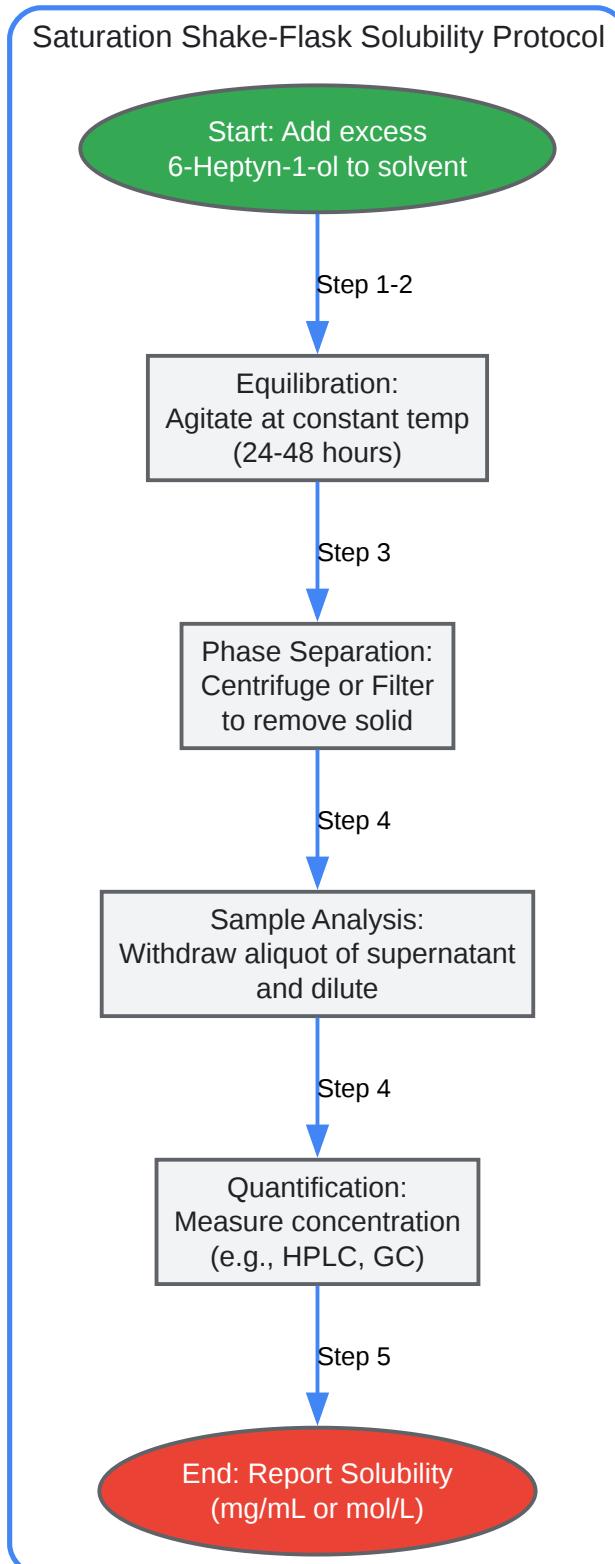
Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of compounds like **6-Heptyn-1-ol**.

Protocol for Equilibrium Solubility Determination (Saturation Shake-Flask Method)

The saturation shake-flask (SSF) method is the gold standard for determining thermodynamic equilibrium solubility due to its simplicity and accuracy.^[9]

Objective: To determine the equilibrium solubility of **6-Heptyn-1-ol** in a specific solvent at a controlled temperature.


Materials:

- **6-Heptyn-1-ol**
- Selected solvent (e.g., water, buffered solution)
- Volumetric flasks
- Shaking incubator or orbital shaker with temperature control
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- Calibrated analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID)

Procedure:

- Preparation: Add an excess amount of **6-Heptyn-1-ol** to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).^[9] Agitate the suspension for a sufficient period to reach equilibrium, typically 24 to 48 hours.^[9]
- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
 - Centrifugation: Centrifuge the sample at a high speed to pellet the excess solid.

- Filtration: Filter the solution using a chemically inert syringe filter (e.g., PTFE) that does not absorb the analyte.
- Sample Analysis:
 - Carefully withdraw an aliquot from the clear supernatant.
 - Dilute the aliquot with the solvent to a concentration within the calibrated range of the analytical instrument.
 - Determine the concentration of **6-Heptyn-1-ol** using a validated analytical method.
- Calculation: The solubility is reported in units such as mg/mL or mol/L based on the measured concentration of the saturated solution.

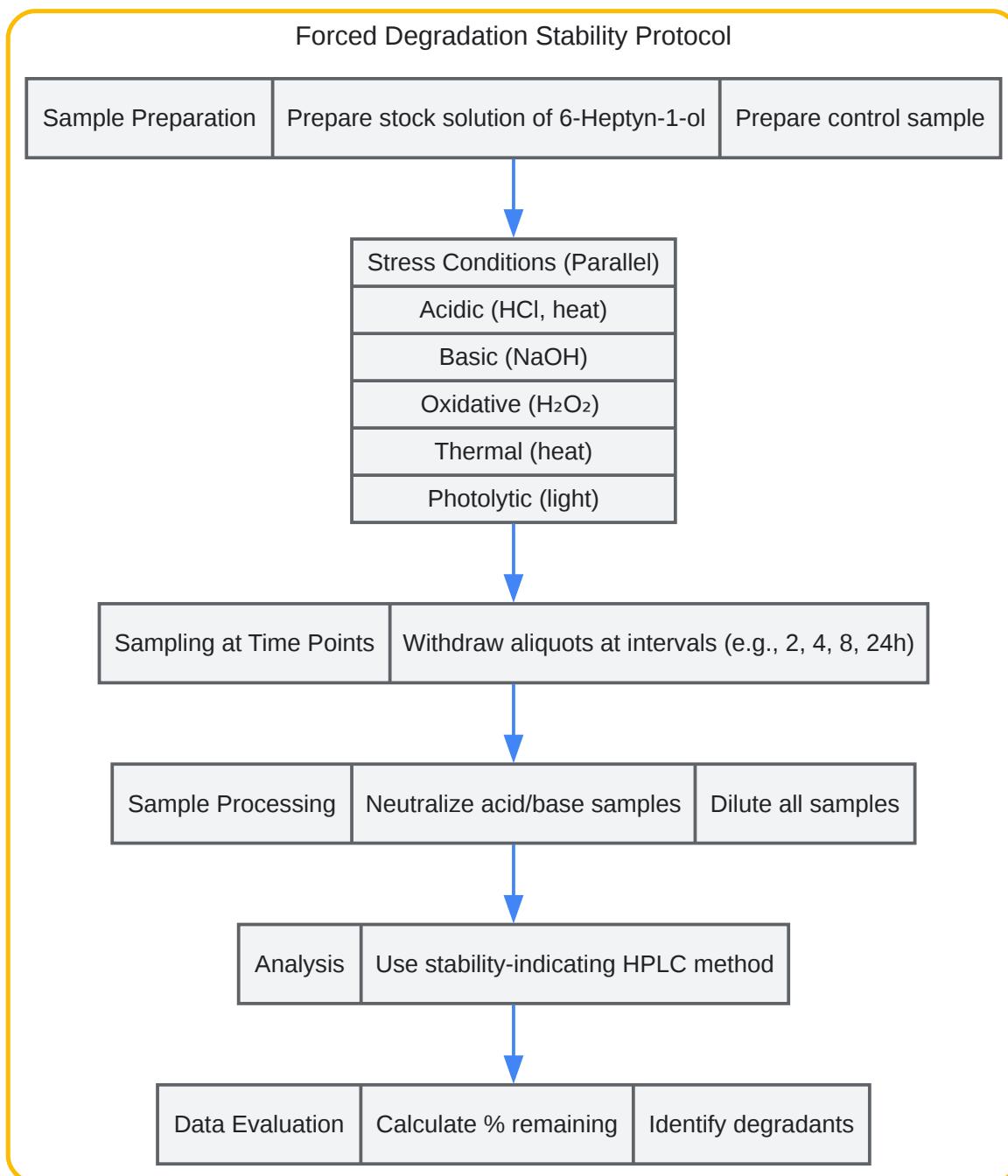
[Click to download full resolution via product page](#)

Caption: Workflow for the Saturation Shake-Flask Method.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a compound by subjecting it to stress conditions harsher than accelerated stability testing.[\[10\]](#)

Objective: To identify potential degradation pathways and assess the stability of **6-Heptyn-1-ol** under various stress conditions.


Materials:

- **6-Heptyn-1-ol** stock solution
- Hydrochloric acid (HCl, e.g., 0.1 M)
- Sodium hydroxide (NaOH, e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂, e.g., 3%)
- Temperature-controlled oven
- Photostability chamber
- Validated stability-indicating analytical method (e.g., HPLC method capable of separating the parent compound from its degradants)

Procedure:

- Prepare Samples: For each condition, subject an aliquot of a known concentration of **6-Heptyn-1-ol** stock solution to the stressor. Maintain a control sample, protected from stress (e.g., refrigerated and shielded from light), for comparison.[\[10\]](#)
- Apply Stress Conditions (in parallel):
 - Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).[\[10\]](#)
 - Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature.[\[10\]](#)

- Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.[10]
- Thermal Stress: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
- Photolytic Stress: Expose the stock solution in a photochemically transparent container to a light source compliant with ICH Q1B guidelines.[10] Wrap a control sample in foil.
- Time Points: Withdraw samples at predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours).
- Sample Processing: Before analysis, neutralize the acidic and basic samples. Dilute all samples, including the control, to a suitable concentration.
- Analysis: Analyze the stressed samples and the control using the stability-indicating analytical method.
- Data Evaluation:
 - Calculate the percentage of **6-Heptyn-1-ol** remaining at each time point compared to the control.
 - Identify and quantify any major degradation products.
 - The results will define the stability profile and potential degradation pathways.

[Click to download full resolution via product page](#)

Caption: Workflow for a Forced Degradation Stability Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 6-Heptyn-1-ol, 95% | Fisher Scientific [fishersci.ca]
- 3. 6-Heptyn-1-ol | 63478-76-2 | lookchem [lookchem.com]
- 4. Cas 63478-76-2 | 6-Heptyn-1-ol - Anbu Chem [finechemical.net]
- 5. 6-Heptyn-1-ol | CAS#:63478-76-2 | Chemsric [chemsrc.com]
- 6. 6-Heptyn-1-ol | C7H12O | CID 11007849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Heptyn-1-ol | 63478-76-2 [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Solubility and stability of 6-Heptyn-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114416#solubility-and-stability-of-6-heptyn-1-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com